molecular formula C20H29O2- B1264744 ent-Kaur-16-en-19-oate

ent-Kaur-16-en-19-oate

Cat. No.: B1264744
M. Wt: 301.4 g/mol
InChI Key: NIKHGUQULKYIGE-OTCXFQBHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Kaur-16-en-19-oate, also known as Kaurenoic acid (KA), is a kaurane-type diterpenoid that serves as a valuable compound in biochemical and pharmacological research . This compound is a natural product identified in several plant species, including the roots of Aralia continentalis . A key and well-documented mechanism of action for this compound is its potent role as an activator of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) . Studies on RAW264.7 cells demonstrate that KA induces the nuclear localization of Nrf2 at concentrations as low as 1 nM. This activation subsequently leads to the increased expression of Nrf2-dependent cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) . The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, and its targeted activation is a significant area of investigation for managing inflammatory conditions . Research indicates that the beneficial, anti-inflammatory effects of plant extracts like Aralia continentalis root are at least partially mediated through this Nrf2 activation pathway by KA . In addition to its direct research applications, this compound is a biosynthetic intermediate in the gibberellin pathway, where it is metabolized by the cytochrome P450 enzyme ent-kaurenoic acid oxidase . The compound has a molecular formula of C₂₀H₂₉O₂ and a molecular weight of 301.45 g/mol . It is classified as a kaurane diterpenoid, characterized by a tetracyclic skeleton with a [3,2,1]-bicyclic ring system . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H29O2-

Molecular Weight

301.4 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/p-1/t14-,15+,16+,18-,19-,20-/m1/s1

InChI Key

NIKHGUQULKYIGE-OTCXFQBHSA-M

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)[O-]

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Derivation

Ent-Kaur-16-en-19-oate is a derivative of ent-kaur-16-en-19-oic acid, characterized by its molecular formula C20H30O2C_{20}H_{30}O_2 and a molecular weight of approximately 302.4 g/mol. It is primarily isolated from plants such as Annona, Mikania, and Helianthus species, where it exhibits a range of bioactive properties .

Pharmacological Activities

This compound has been studied for various pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown significant inhibition against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that this compound can attenuate inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Anticancer Properties : Studies have reported cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .
  • Neuroprotective Effects : The compound has demonstrated inhibitory activity against Na+^+, K+^+-ATPase, which may have implications for neurodegenerative diseases .

Antimicrobial Efficacy

A study isolated this compound from Espeletia semiglobulata, demonstrating its effectiveness against bacterial strains with inhibition zones measuring up to 10 mm . This highlights its potential as a natural antimicrobial agent.

Anti-inflammatory Research

In vitro studies have shown that this compound reduces the expression of pro-inflammatory cytokines in macrophages, supporting its application in inflammatory conditions .

Anticancer Studies

Research involving various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation, showcasing its potential in cancer therapeutics .

Comparative Data Table

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundSourceBiological ActivityReference
This compoundAnnona glabraAntimicrobial, anti-inflammatory
Kaurenoic AcidHelianthus annuusAnti-HIV, cytotoxic
16α-Hydroxy-ent-kauran-19-oic acidMikania hirsutissimaImmunomodulatory
7β-Hydroxy-ent-kauran-19-oic acidAspergillus nigerSpasmolytic

Chemical Reactions Analysis

Oxidation Reactions

ent-Kaur-16-en-19-oate undergoes regioselective oxidation at the C16–C17 double bond and the C19 carboxyl group.

Epoxidation

  • Reagents : Meta-chloroperbenzoic acid (MCPBA)

  • Products :

    • ent-Kaur-16-en-19-oate epoxide (40) .

    • Yields depend on solvent polarity and temperature.

Hydroxylation

  • Reagents :

    • Selenium dioxide (SeO₂) in H₂O₂/EtOH

    • Pyridinium dichromate (PDC)

  • Products :

    • 15α-Hydroxy-ent-kaur-16-en-19-oic acid (64, 56% yield) .

    • Methyl 15α-hydroxy-ent-kaur-16-en-19-oate (65) and 15α,16α-epoxide derivatives (67) .

Aldehyde Formation

  • Reagents : Hydroformylation with Rh/PPh₃ catalysts

  • Products :

    • Aldehydes (53–56) with concurrent isomerization to endocyclic derivatives (57–58) .

Hydroformylation and Tandem Reactions

Rhodium-catalyzed hydroformylation introduces formyl groups at C17:

SubstrateCatalyst SystemProducts (Yield)
Methyl ent-kaur-16-en-19-oate (3)Rh/PPh₃17-formyl derivatives (53–56, 12–50%)
Trimethylsilyl ether (52)Rh/tris-(o-t-butylphenyl) phosphiteAldehydes (55–56) + isomerized products (57–58)

Superacid-Promoted Isomerization

Treatment with FSO₃H induces skeletal rearrangements via carbocation intermediates:

  • Mechanism :

    • Formation of carbonium ion (I).

    • Rearrangement via nonclassical pentacyclic ion (II) to ent-atisane cation (III).

    • H-atom loss or hydroxylation yields tetracyclic diterpenoids .

ProductsYield (%)
ent-Atis-15-en-19-oic acid (82)8
ent-Atis-16-en-19-oic acid (83)22
ent-Beyer-15-en-19-oic acid (85)7

Microbiological Transformations

Fungi (e.g., Gibberella fujikuroi, Rhizopus stolonifer) catalyze hydroxylation at inert carbons:

OrganismReaction SiteProductYield (%)
Gibberella fujikuroiC7β, C16βent-7β,16β,17-Trihydroxy-kaur-16-ene (41)0.45
Rhizopus stoloniferC16αent-16β,17-Dihydroxy-kauran-19-oic acid (42)4

Electrophilic Additions

Electrophiles target the C16–C17 double bond:

  • Reagents : HCl, AcOH

  • Products : Chlorinated derivatives (61–63), which lose anticancer activity compared to the parent compound .

Reduction Reactions

  • Reagents : NaBH₄/BF₃·Et₂O

  • Products : Dihydro derivatives, altering biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The biological activity of kaurane diterpenoids is highly dependent on functional group substitutions and stereochemistry. Below is a comparative analysis of ent-kaur-16-en-19-oate and its analogs:

Compound Name Functional Groups Molecular Formula Key Biological Activities Sources/Applications
This compound C-19 carboxylate C₂₀H₂₉O₂ Antitumor (40%+ S180 tumor inhibition) ; GA biosynthesis precursor Annona glabra, Sorghum
Methyl this compound C-19 methyl ester C₂₁H₃₁O₂ Inhibits lettuce shoot growth (10⁻³ M) ; Antifungal activity in organotin derivatives Synthetic derivative
ent-Kaur-16-en-19-ol C-19 hydroxyl C₂₀H₃₁O Stimulates lettuce shoot growth (10⁻⁵ M) GA biosynthesis intermediate
ent-7α-Hydroxykaur-16-en-19-oate C-7α hydroxyl + C-19 carboxylate C₂₀H₂₉O₃ Gibberellin precursor; enriched in sorghum roots Sorghum genotypes
16α,17-Dihydroxy-ent-kauran-19-oic acid C-16α and C-17 hydroxyls + C-19 carboxylate C₂₀H₃₀O₄ Enhanced antifungal activity in organotin complexes Biotransformation product
ent-Kaur-16-en-18-oate C-18 carboxylate (positional isomer) C₂₀H₂₉O₂ Structurally distinct; limited bioactivity data Synthetic isomer

Mechanistic Insights

  • Gibberellin Biosynthesis: this compound is oxidized to GA₁₂-aldehyde by KAO (ent-kaurenoic acid oxidase), a pivotal step in GA production . Its abundance in sorghum roots correlates with genotype-specific growth patterns .
  • Antifungal Activity: Organotin(IV) derivatives of this compound, such as dimethyltin and triphenyltin complexes, exhibit potent activity against Trametes versicolor, likely due to enhanced lipophilicity and metal coordination .
  • Structural-Activity Relationships (SAR) : The C-19 carboxylate is essential for antitumor activity, as methylation or hydroxylation shifts the compound’s role to growth regulation or defense .

Preparation Methods

Esterification

  • Diazomethane Methylation : Early methods used diazomethane to methylate the carboxyl group, forming methyl esters of ent-kaurenoic acid. This method is effective but involves handling toxic and explosive diazomethane.

  • Alkylation with Alkyl Halides : A safer and reproducible method involves reacting ent-kaur-16-en-19-oic acid with alkyl halides in a potassium hydroxide-acetone system to form alkyl esters (kaurenoates). This method avoids anhydrous conditions and allows synthesis of various esters by changing the alkyl halide.

Chloroanhydride Intermediate Route

  • The carboxyl group can be converted into a reactive chloroanhydride intermediate using reagents such as phosphorus oxychloride (POCl3), phosphorus trichloride (PCl3), or thionyl chloride (SOCl2). However, these reagents may cause side reactions like hydrochlorination of the double bond.

  • A milder method uses a carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) mixture to prepare the chloroanhydride of ent-kaur-16-en-19-oic acid with good yield and fewer side reactions. This intermediate is then used to prepare amides, esters, and other derivatives.

Reduction and Further Functionalization

  • The methyl ester formed by diazomethane or alkylation can be reduced to primary alcohols, which serve as intermediates for further chemical modifications such as oxidation or olefination.

Functionalization of the Double Bond

The double bond at C16-C17 is another site for modification:

Hydrogenation

  • Catalytic hydrogenation reduces the double bond to yield saturated ent-kaurane derivatives. This was one of the earliest transformations applied to ent-kaurene diterpenoids.

Epoxidation and Oxidation

  • Epoxidation of the double bond is commonly performed using meta-chloroperbenzoic acid (MCPBA), yielding epoxide derivatives of ent-kaur-16-en-19-oic acid.

  • Hydroxylation and ozonolysis are alternative oxidation methods, although ozonolysis may cause undesired side reactions.

  • Pyridinium dichromate (PDC) oxidation can convert the double bond into aldehyde and acid functionalities, producing important intermediates for further synthesis of ent-kaurane and ent-norkaurane derivatives.

Representative Synthesis Schemes and Derivatives

Compound/Derivative Preparation Method Key Reagents Notes
Methyl ent-kaurenoate (3) Esterification of ent-kaur-16-en-19-oic acid Diazomethane or alkyl halides/KOH-acetone Methyl ester used as intermediate for further synthesis
Chloroanhydride of ent-kaur-16-en-19-oic acid Reaction with CCl4/PPh3 CCl4, PPh3 Used to prepare amides and esters
Amides (11–21) Reaction of chloroanhydride with amines Various amines Some amides show trypanosomicidal activity with reduced erythrocyte lysis
Epoxide derivative (40) Epoxidation of double bond MCPBA, NaHCO3 Epoxide useful for further functionalization
Aldehydes (41, 42) and acids (44–46) Oxidation with PDC and other oxidants PDC, BF3·Et2O, NaBH4 Important intermediates for semisynthetic coupling

Summary Table of Preparation Methods

Preparation Aspect Method Reagents/Conditions Yield/Outcome Remarks
Carboxyl group esterification Diazomethane methylation Diazomethane High yield methyl ester Toxic reagent
Carboxyl group esterification Alkylation with alkyl halides Alkyl halides, KOH, acetone Reproducible alkyl esters Mild, avoids anhydrous conditions
Chloroanhydride formation CCl4/PPh3 method CCl4, PPh3 Good yield chloroanhydride Mild, fewer side reactions
Amide formation Reaction of chloroanhydride with amines Various amines Good yields of monoamides Bioactive derivatives
Double bond epoxidation MCPBA oxidation MCPBA, NaHCO3 Epoxide derivatives Useful for further synthesis
Double bond oxidation PDC oxidation Pyridinium dichromate Aldehydes, acids Important synthetic intermediates

Research Findings and Practical Considerations

  • The steric hindrance around the carboxyl group (due to methyl groups at C18 and C20) makes functionalization challenging, requiring careful choice of reagents to avoid side reactions.

  • Functionalization of the carboxyl group significantly alters biological activity; some derivatives exhibit enhanced trypanosomicidal, antifungal, and other pharmacological effects.

  • The double bond is crucial for biological activity; its modification can either enhance or reduce activity depending on the derivative formed.

  • Mild and selective methods such as the CCl4/PPh3 chloroanhydride formation and alkyl halide esterification are preferred for preparing this compound derivatives to maintain structural integrity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-Kaur-16-en-19-oate
Reactant of Route 2
ent-Kaur-16-en-19-oate

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